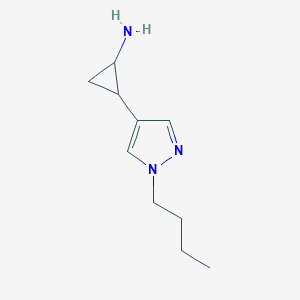![molecular formula C10H7N5O2 B11782383 1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11782383.png)
1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 1-(Pirazolo[1,5-a]pirazin-4-il)-1H-pirazolo-3-carboxílico es un compuesto heterocíclico que presenta una estructura única que combina anillos de pirazol y pirazina. Este compuesto es de gran interés en los campos de la química medicinal y la ciencia de los materiales debido a sus potenciales actividades biológicas y propiedades químicas únicas.
Métodos De Preparación
La síntesis del ácido 1-(Pirazolo[1,5-a]pirazin-4-il)-1H-pirazolo-3-carboxílico normalmente implica reacciones de varios pasos que comienzan con precursores fácilmente disponibles. Una ruta sintética común incluye la condensación de aminopirazol con un derivado de pirazina adecuado en condiciones controladas. Las condiciones de reacción a menudo implican el uso de catalizadores y solventes específicos para facilitar la formación del producto deseado. Los métodos de producción industrial pueden implicar la optimización de estas rutas sintéticas para mejorar el rendimiento y la pureza, incorporando a menudo técnicas como la cristalización y la cromatografía para la purificación.
Análisis De Reacciones Químicas
El ácido 1-(Pirazolo[1,5-a]pirazin-4-il)-1H-pirazolo-3-carboxílico se somete a diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio, lo que da como resultado formas reducidas del compuesto.
Sustitución: El compuesto puede sufrir reacciones de sustitución en las que los grupos funcionales en los anillos de pirazol o pirazina son reemplazados por otros grupos. Los reactivos comunes para estas reacciones incluyen halógenos y compuestos organometálicos.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados de ácido carboxílico, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El ácido 1-(Pirazolo[1,5-a]pirazin-4-il)-1H-pirazolo-3-carboxílico tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico en el tratamiento de diversas enfermedades.
Industria: Las propiedades químicas únicas del compuesto lo hacen útil en el desarrollo de nuevos materiales, como sondas fluorescentes y sensores.
Mecanismo De Acción
El mecanismo de acción del ácido 1-(Pirazolo[1,5-a]pirazin-4-il)-1H-pirazolo-3-carboxílico implica su interacción con objetivos y vías moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir ciertas enzimas involucradas en vías de enfermedades, ejerciendo así efectos terapéuticos. Los objetivos y vías moleculares exactos pueden variar según la aplicación y el contexto específicos de uso.
Comparación Con Compuestos Similares
El ácido 1-(Pirazolo[1,5-a]pirazin-4-il)-1H-pirazolo-3-carboxílico se puede comparar con otros compuestos similares, como:
Pirazolo[1,5-a]pirimidinas: Estos compuestos comparten una estructura central similar pero difieren en el sistema de anillos fusionados, lo que lleva a diferentes propiedades químicas y biológicas.
Pirazolo[3,4-b]piridinas: Estos compuestos también presentan un anillo de pirazol pero están fusionados con un anillo de piridina en lugar de un anillo de pirazina.
Pirazoloquinolinas: Estos compuestos tienen un anillo de quinolina fusionado con un anillo de pirazol, ofreciendo propiedades y aplicaciones distintas.
La singularidad del ácido 1-(Pirazolo[1,5-a]pirazin-4-il)-1H-pirazolo-3-carboxílico radica en su fusión de anillos específica y las propiedades químicas resultantes, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C10H7N5O2 |
|---|---|
Peso molecular |
229.19 g/mol |
Nombre IUPAC |
1-pyrazolo[1,5-a]pyrazin-4-ylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H7N5O2/c16-10(17)7-2-5-15(13-7)9-8-1-3-12-14(8)6-4-11-9/h1-6H,(H,16,17) |
Clave InChI |
RVBFDHNAAPVIPL-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=C1C(=O)O)C2=NC=CN3C2=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(5-Bromopyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11782324.png)




![(4AR,5AS)-5,5-Dimethyl-4,4A,5,5A-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-C]pyrazole-3-carboxylic acid](/img/structure/B11782348.png)
![Diethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine-2,3-dicarboxylate](/img/structure/B11782374.png)


![7-Chloro-1-methoxydibenzo[b,d]furan-4-carbonitrile](/img/structure/B11782386.png)
